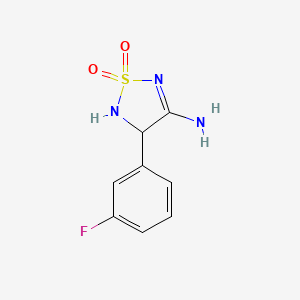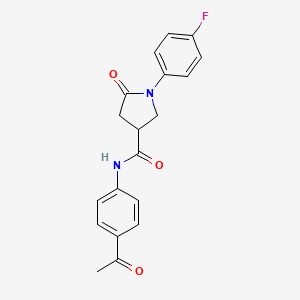
4-(3-fluorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-fluorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide, also known as FPTI, is a chemical compound that has been the subject of scientific research in recent years. It belongs to the class of thiadiazolidinone derivatives, which have been found to exhibit various biological activities. FPTI has been investigated for its potential as a therapeutic agent, as well as for its use in laboratory experiments.
作用机制
The mechanism of action of 4-(3-fluorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide is not fully understood. However, it has been proposed that 4-(3-fluorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide exerts its biological activities by modulating various signaling pathways. 4-(3-fluorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. It has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in the regulation of energy homeostasis and glucose metabolism.
Biochemical and Physiological Effects
4-(3-fluorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has been shown to have various biochemical and physiological effects in preclinical studies. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, in animal models of inflammation. 4-(3-fluorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells. In addition, 4-(3-fluorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
实验室实验的优点和局限性
4-(3-fluorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has several advantages as a reagent for laboratory experiments. It is readily available and relatively inexpensive. 4-(3-fluorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has been shown to be stable under various experimental conditions, which makes it suitable for use in a wide range of assays. However, 4-(3-fluorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has some limitations as well. It has been reported to exhibit low solubility in some solvents, which may limit its use in certain experiments. In addition, 4-(3-fluorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide may exhibit non-specific binding to some proteins, which could affect the accuracy of the results.
未来方向
There are several future directions for research on 4-(3-fluorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide. One area of interest is the development of 4-(3-fluorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide-based drugs for the treatment of inflammatory diseases, cancer, and diabetes. Further studies are needed to elucidate the mechanism of action of 4-(3-fluorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide and to identify its molecular targets. In addition, the pharmacokinetics and pharmacodynamics of 4-(3-fluorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide need to be studied in more detail to determine its suitability as a therapeutic agent. Finally, the development of new synthesis methods for 4-(3-fluorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide and its analogs may lead to the discovery of more potent and selective compounds.
合成方法
The synthesis of 4-(3-fluorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has been described in several research papers. One of the commonly used methods involves the reaction of 3-fluoroaniline with thiosemicarbazide in the presence of acetic acid and glacial acetic acid. The resulting product is then oxidized with hydrogen peroxide to yield 4-(3-fluorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide. Other methods involving different reagents and solvents have also been reported.
科学研究应用
4-(3-fluorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has been investigated for its potential as a therapeutic agent in various disease conditions. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic activities in preclinical studies. 4-(3-fluorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of inflammatory diseases. It has also been found to induce apoptosis in cancer cells and inhibit the growth of tumor cells. In addition, 4-(3-fluorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
属性
IUPAC Name |
3-(3-fluorophenyl)-1,1-dioxo-2,3-dihydro-1,2,5-thiadiazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN3O2S/c9-6-3-1-2-5(4-6)7-8(10)12-15(13,14)11-7/h1-4,7,11H,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJBROBGJLLWPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2C(=NS(=O)(=O)N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(1,3-benzodioxol-5-ylmethylene)-5-imino-2-(2-thienylmethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5035846.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]ethanediamide](/img/structure/B5035853.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-2-pyridinylbutanamide](/img/structure/B5035863.png)
![8-(2-phenylethyl)-8-azabicyclo[3.2.1]oct-3-yl 3-(4-methyl-1-piperazinyl)propanoate trihydrochloride dihydrate](/img/structure/B5035871.png)
![2-[4-(benzyloxy)-3-bromobenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5035877.png)



![5,5'-oxybis[2-(2-biphenylyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B5035905.png)
![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-[2-(2-pyridinyl)ethyl]propanamide](/img/structure/B5035916.png)
![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)isopropyl(2-methoxyethyl)amine](/img/structure/B5035920.png)
![5-{2-[(3-methylbenzyl)oxy]benzylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5035928.png)
![1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N-propyl-4-piperidinecarboxamide](/img/structure/B5035940.png)
![2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N,N-dimethylacetamide](/img/structure/B5035946.png)